LogP Tuning: Asymmetric Furyl-Phenyl Substitution Provides a Target Intermediate Lipophilicity (LogP ≈ 2.47) Unavailable from Symmetrical Analogs
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole exhibits a computed logP of 2.47, positioning it in an intermediate lipophilicity window between the symmetrical 2,5-di(2-furyl) analog (logP 1.22) and the 2,5-diphenyl analog (logP 2.97) [1][2][3]. This 1.25 logP-unit difference from the di-furyl analog and 0.5 logP-unit difference from the diphenyl analog are statistically and practically meaningful: they predict differential passive membrane permeability, aqueous solubility, and plasma protein binding, key factors in both in vitro assay performance and in vivo pharmacokinetics [4].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.47 (SIELC); 2.2 (PubChem XLogP3) |
| Comparator Or Baseline | 2,5-Di(2-furyl)-1,3,4-oxadiazole: 1.22 (SpringerMaterials). 2,5-Diphenyl-1,3,4-oxadiazole: 2.97 (SIELC); 3.1 (XLogP3). |
| Quantified Difference | +1.25 vs di-furyl; -0.50 vs diphenyl (SIELC values) |
| Conditions | Computed logP values from SIELC proprietary algorithm and PubChem XLogP3 3.0; consistent across two independent computational methods. |
Why This Matters
For procurement, this intermediate logP makes 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole the preferred starting scaffold when a program requires balanced lipophilicity—neither the excessively hydrophilic di-furyl analog nor the excessively lipophilic diphenyl analog will serve.
- [1] SIELC Technologies. 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (LogP: 2.47). https://sielc.com/2-2-furyl-5-phenyl-134-oxadiazole (accessed 2026-04-27). View Source
- [2] SIELC Technologies. 1,3,4-Oxadiazole, 2,5-diphenyl- (LogP: 2.97). https://sielc.com/1-3-4-oxadiazole-2-5-diphenyl (accessed 2026-04-27). View Source
- [3] SpringerMaterials. 2,5-Di-(2-furyl)-1,3,4-oxadiazole (Calculated Log P: 1.220). https://materials.springer.com/ (accessed 2026-04-27). View Source
- [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 84193, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (XLogP3: 2.2). https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Furyl_-5-phenyl-1_3_4-oxadiazole (accessed 2026-04-27). View Source
